molecular formula C22H34O4 B587990 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid CAS No. 887752-13-8

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Número de catálogo: B587990
Número CAS: 887752-13-8
Peso molecular: 362.5 g/mol
Clave InChI: JUBMLVBCKBUAQW-STWMVWSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid is a lipid mediator that is enzymatically generated within resolution networks. It possesses unique and specific functions to orchestrate catabasis, the phase in which disease declines . This compound is also known as Resolvin D2 (RvD2) and is biosynthesized from docosahexaenoic acid (DHA) .


Synthesis Analysis

The synthesis of this compound involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide . The first total convergent synthesis of this compound has been reported, which led to the confirmation of the native epoxydocosahexaenoic acid as the biosynthetic precursor of lipid mediators resolvin D3 and resolvin D4 .


Molecular Structure Analysis

The IUPAC name for this compound is (4 Z,7 Z,10 Z,13 Z,15 E,17 S,19 Z)- 17- hydroxydocosa- 4,7,10,13,15,19- hexaenoic acid .


Chemical Reactions Analysis

The biosynthesis of RvD2 involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide .

Aplicaciones Científicas De Investigación

  • Formation of Resolvin Analogs : Docosapentaenoic acid (DPA) is an important precursor for the biological production of resolvin compounds. Research by Dobson, Barrow, & Adcock (2014) demonstrated the synthesis of di-hydroxylated diastereomers of DPAn−3, including 7(S),17(S)-dihydroxydocosapentaenoic acid, using soybean 15-lipoxygenase. This study highlights the potential of DPA in the production of resolvins, suggesting its role in anti-inflammatory and pro-resolution processes.

  • Neuroprotectin/Protectin D1 Isomer : Chen et al. (2009) identified a dihydroxy conjugated triene issued from the lipoxygenation of docosahexaenoic acid (DHA), known as PDX, an isomer of protectin/neuroprotectin D1 (PD1/NPD1). PDX, which includes the 10(S),17(S)-dihydroxy-docosahexaenoic acid, inhibits blood platelet aggregation at sub-micromolar concentrations (Chen et al., 2009). This suggests potential therapeutic applications in cardiovascular health and anti-inflammatory treatments.

  • Resolution of Inflammation : The study of resolvins and protectins derived from omega-3 fatty acids, including DPA, by Mas et al. (2012) showed the presence of these compounds in human blood following omega-3 fatty acid supplementation. This indicates their significant role in resolving inflammation and potential therapeutic applications in inflammatory diseases.

  • Stereoselective Synthesis of MaR2n-3 DPA : Sønderskov et al. (2019) achieved the first total synthesis of the n-3 docosapentaenoic derived oxygenated product MaR2n-3 DPA, demonstrating the compound's potential as a biologically significant mediator in inflammation resolution (Sønderskov et al., 2019).

  • Metabolism and Biological Production of Resolvins : Dangi et al. (2010) studied the metabolism and biological production of resolvins derived from DPAn-6 (docosapentaenoic acid n-6). They demonstrated that DPAn-6 resolvins could be naturally produced and have physiological significance, suggesting their potential as drug candidates in anti-inflammatory therapies (Dangi et al., 2010).

Propiedades

IUPAC Name

(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMLVBCKBUAQW-STWMVWSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: While the identification of 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic acid as a potential biomarker for ASD is promising, the study acknowledges several limitations []. Firstly, the sample size was relatively small, necessitating larger-scale studies to confirm these findings. Secondly, the study primarily focused on identifying potential biomarkers and did not delve into the underlying mechanisms or causal relationships. Future research should explore the biological pathways involving this fatty acid and its potential contribution to ASD development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.